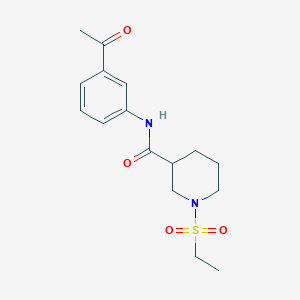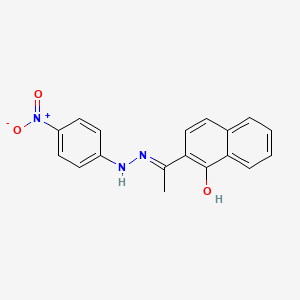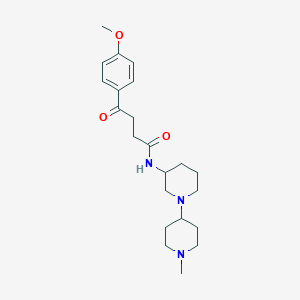
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide, also known as Compound A, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of tetrazole-containing compounds, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and cardioprotective effects. In vitro and in vivo studies have demonstrated that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A inhibits the production of pro-inflammatory cytokines and chemokines, reduces the expression of adhesion molecules, and suppresses the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in lab experiments is its potent and selective activity against key enzymes and signaling pathways involved in various diseases. However, one of the limitations of using N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the development of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A as a therapeutic agent. One potential direction is the development of novel formulations that improve the solubility and bioavailability of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A. Another potential direction is the identification of new targets and signaling pathways that are regulated by N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A, which could lead to the development of new therapeutic applications. Additionally, the use of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A involves a multistep process that includes the reaction of 4-fluorobenzyl bromide with 2-amino-4,5-dimethylthiophene-3-carboxylic acid, followed by the conversion of the resulting intermediate to the corresponding tetrazole derivative. The final step involves the introduction of a carboxamide group to the tetrazole ring.
Scientific Research Applications
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Several studies have shown that N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-thiophenecarboxamide A exhibits potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of novel therapeutics.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c1-9-10(2)23-15(21-8-18-19-20-21)13(9)14(22)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSECIJWCFVIYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CC=C(C=C2)F)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]propanamide](/img/structure/B6004300.png)

![2,9-dimethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6004313.png)
![4-bromo-N-(2-chlorophenyl)-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B6004317.png)

![5,5'-carbonylbis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6004330.png)
![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)
![N-(2-methoxy-5-methylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6004361.png)
![2-[4-(2-chlorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6004362.png)

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)

![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)